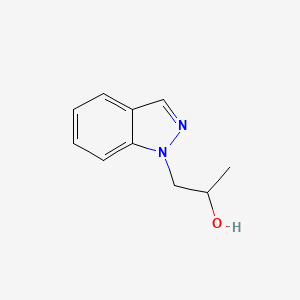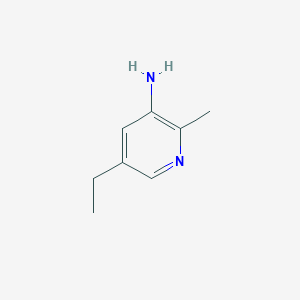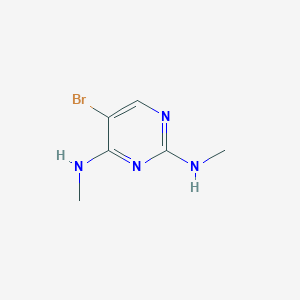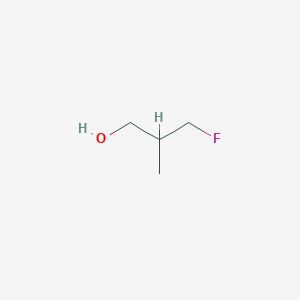![molecular formula C9H6O5 B13581583 5-Formyl-benzo[1,3]dioxole-4-carboxylic acid CAS No. 58343-48-9](/img/structure/B13581583.png)
5-Formyl-benzo[1,3]dioxole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formyl-1,3-dioxaindane-4-carboxylic acid is a chemical compound with a unique structure that includes both formyl and carboxylic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-1,3-dioxaindane-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of formylation reactions, where a formyl group is introduced into the molecule. The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 5-formyl-1,3-dioxaindane-4-carboxylic acid may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Formyl-1,3-dioxaindane-4-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group would yield a dicarboxylic acid, while reduction would yield an alcohol derivative.
Aplicaciones Científicas De Investigación
5-Formyl-1,3-dioxaindane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which 5-formyl-1,3-dioxaindane-4-carboxylic acid exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
- 5-Formyl-2,4-dimethylpyrrole-3-carboxylic acid
Uniqueness
5-Formyl-1,3-dioxaindane-4-carboxylic acid is unique due to its specific structural features, which include both formyl and carboxylic acid groups within a dioxane ring system. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
58343-48-9 |
|---|---|
Fórmula molecular |
C9H6O5 |
Peso molecular |
194.14 g/mol |
Nombre IUPAC |
5-formyl-1,3-benzodioxole-4-carboxylic acid |
InChI |
InChI=1S/C9H6O5/c10-3-5-1-2-6-8(14-4-13-6)7(5)9(11)12/h1-3H,4H2,(H,11,12) |
Clave InChI |
IGGCRPYKANXOMC-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C(=C(C=C2)C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methanesulfonyl-5-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13581504.png)




![4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride](/img/structure/B13581519.png)

![1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B13581527.png)
![1-[(ethylcarbamoyl)amino]-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13581542.png)
![N-[1-(aminomethyl)cyclohexyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13581548.png)

![3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoicacid](/img/structure/B13581552.png)

![4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one](/img/structure/B13581575.png)
